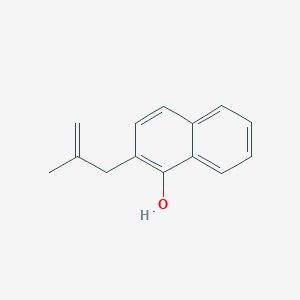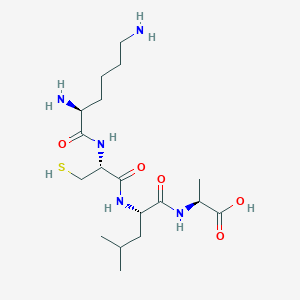![molecular formula C12H20O3 B12565679 Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) CAS No. 287179-85-5](/img/structure/B12565679.png)
Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) is a chemical compound that combines acetic acid with a cyclohexylmethanol derivative This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with acetic acid in the presence of a catalyst. One common method is the esterification reaction, where cyclohexylmethanol is reacted with acetic acid under acidic conditions to form the ester. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is typically carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid–[4-(prop-1-en-2-yl)cyclohexyl]methanol: This compound has a similar structure but with a prop-1-en-2-yl group instead of prop-2-yn-1-yl.
Propargyl acrylate: Contains a propargyl group and is used in similar synthetic applications.
Uniqueness
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol is unique due to the presence of both acetic acid and cyclohexylmethanol moieties, along with the prop-2-yn-1-yl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
287179-85-5 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
acetic acid;(4-prop-2-ynylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-2-3-9-4-6-10(8-11)7-5-9;1-2(3)4/h1,9-11H,3-8H2;1H3,(H,3,4) |
Clave InChI |
CQMNSVQSINUWLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C#CCC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


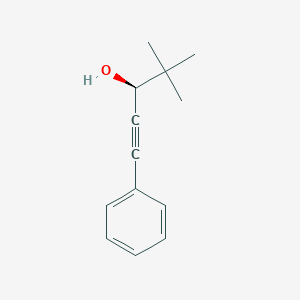
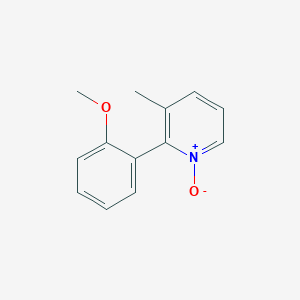
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)

![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)


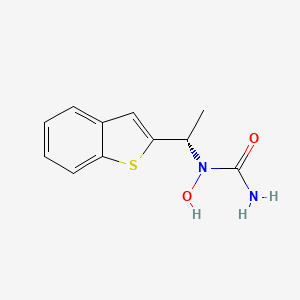
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
